REACTION_CXSMILES
|
CC1C=C(C)N=C(C)C=1.Br[CH2:11][C:12]1[CH:17]=[C:16]([O:18][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:15]=[CH:14][C:13]=1[F:24].CS(C)=[O:27]>>[CH:19]1([O:18][C:16]2[CH:15]=[CH:14][C:13]([F:24])=[C:12]([CH:17]=2)[CH:11]=[O:27])[CH2:23][CH2:22][CH2:21][CH2:20]1
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Name
|
|
Quantity
|
1.9 mL
|
Type
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reactant
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Smiles
|
CC1=CC(=NC(=C1)C)C
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Name
|
2-bromomethyl-4-cyclopentyloxy-1-fluorobenzene
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C=CC(=C1)OC1CCCC1)F
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=CC(=C(C=O)C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |